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Compound of Interest

Compound Name:
3-Iodo-4-(2-

methylpropoxy)oxolane

Cat. No.: B13073434 Get Quote

Introduction & Scope
3-Iodo-4-(2-methylpropoxy)oxolane (also known as 3-iodo-4-isobutoxytetrahydrofuran) is a

highly functionalized, halogenated cyclic ether [1.1]. Compounds containing the halogenated

tetrahydrofuran (oxolane) motif are critical building blocks in the total synthesis of complex

marine natural products, acetogenins, and pharmaceutical intermediates[1][2].

The analytical characterization of this molecule presents three distinct challenges:

Thermal Lability: The carbon-iodine (C–I) bond is susceptible to thermal degradation,

complicating gas-phase analysis[3].

Stereochemical Complexity: The molecule possesses two contiguous stereocenters at C3

and C4, necessitating rigorous methods to differentiate cis and trans diastereomers[1].

Optical Detection Limits: The absence of a strong UV-absorbing chromophore requires

alternative detection strategies for liquid chromatography[2].

This application note provides a self-validating, multi-modal analytical framework designed

specifically for researchers synthesizing or utilizing this halogenated oxolane.
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Understanding the baseline physicochemical properties is essential before establishing

chromatographic and spectroscopic parameters.

Property Value / Description Analytical Implication

Chemical Formula C₈H₁₅IO₂
Base for exact mass

calculations.

Molecular Weight 270.11 g/mol [4]
Target for MS and GC-MS

profiling.

CAS Number 1599546-35-6[4]
Reference identifier for

standard acquisition.

Functional Groups Alkyl Iodide, Aliphatic Ether[4]
Weak UV absorbance;

thermally labile C-I bond.

Stereocenters C3, C4
Requires chiral HPLC and 2D

NMR for full resolution.

Analytical Workflow Architecture
To ensure total structural and purity validation, we employ an orthogonal analytical strategy.

The workflow below dictates the logical progression from identity confirmation to

stereochemical elucidation and purity quantification.
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Fig 1. Multi-modal analytical workflow for the characterization of halogenated oxolanes.

Methodology 1: GC-MS Profiling (Identity & Volatile
Impurities)
Causality & Design
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for semi-volatile ethers. However,

stereoselective halogenations often yield products that undergo facile dehalogenation at high

temperatures[3]. If a standard GC inlet temperature (e.g., 250°C) is used, the C–I bond may

cleave artificially in the injection port, leading to false impurity profiles (e.g., detecting

dehydrohalogenated oxolene instead of the intact molecule). Therefore, the inlet temperature

must be strictly maintained at ≤200°C.

Furthermore, under standard 70 eV Electron Ionization (EI), the molecular ion (

at m/z 270) is typically weak or absent due to the rapid expulsion of the iodine radical. The
base peak is usually the highly stable oxonium ion resulting from the loss of iodine (

, m/z 143).
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Step-by-Step Protocol
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane

(DCM).

System Suitability (Self-Validation): Inject a known halogenated standard (e.g., 1-

iodohexane) to verify that the inlet is inert and thermal degradation is <1%.

Instrument Parameters:

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Inlet Temperature: 200°C (Critical parameter to prevent C-I bond cleavage).

Injection Volume: 1.0 µL, Split ratio 10:1.

Oven Program: 60°C (hold 2 min)

ramp 15°C/min to 280°C (hold 5 min).

MS Source: EI at 70 eV; Source Temp 230°C; Scan range m/z 40–350.

Data Analysis: Extract ion chromatograms (EIC) for m/z 143 (

) and m/z 197 (

) to confirm structural identity.

Methodology 2: NMR Spectroscopy (Stereochemical
Elucidation)
Causality & Design
The biological and synthetic utility of halogenated tetrahydrofurans is heavily dependent on

their relative and absolute stereochemistry[1][3]. 3,4-Disubstituted oxolanes exist as cis and

trans diastereomers. Because the oxolane ring rapidly interconverts between envelope and

half-chair conformations, 1D
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H NMR alone can sometimes be ambiguous.

To create a definitive, self-validating assignment, we rely on the synergistic interpretation of

coupling constants and 2D NOESY (Nuclear Overhauser Effect Spectroscopy)[1][2].

3,4-Disubstituted
Oxolane

Cis-Diastereomer
(Dihedral ~0-30°)

Trans-Diastereomer
(Dihedral ~120-150°)

Strong NOE Cross-Peak
Large 3J (5-7 Hz)

Weak/No NOE Cross-Peak
Small 3J (0-3 Hz)

Click to download full resolution via product page

Fig 2. Logic tree for the stereochemical assignment of oxolane diastereomers using NMR.

Step-by-Step Protocol
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

System Suitability (Self-Validation): Perform a 3D shimming protocol and ensure the TMS

peak line-width at half-height is <1.0 Hz.

1D

H and

C NMR Acquisition:

Acquire

H NMR at 400 MHz or 600 MHz (16 scans, relaxation delay 2.0 s).

Acquire

C NMR at 100 MHz or 150 MHz (1024 scans, relaxation delay 2.0 s).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.researchgate.net/publication/229180131_Total_Synthesis_of_-Laurallene
https://encyclopedia.pub/entry/31591
https://www.benchchem.com/product/b13073434?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13073434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagnostic Check: Locate the oxolane methine protons (H3 attached to iodine, H4

attached to oxygen) typically resonating between 4.0–4.5 ppm. Extract the

coupling constant.

2D NOESY Acquisition:

Set mixing time (

) to 300–500 ms (optimized for small molecules MW ~270).

Acquire with 256 increments in t1 and 2048 data points in t2.

Interpretation: A strong NOE cross-peak between H3 and H4, combined with a

coupling of 5–7 Hz, confirms the cis-isomer. The absence of this NOE and a

coupling of 0–3 Hz confirms the trans-isomer[1][2].

Methodology 3: Chiral HPLC (Enantiomeric Purity)
Causality & Design
If the compound is synthesized asymmetrically, determining the enantiomeric excess (%ee) is

mandatory. 3-Iodo-4-(2-methylpropoxy)oxolane lacks a conjugated

-system, meaning it has negligible UV absorbance above 230 nm[2]. Relying on standard UV
detection at 254 nm will result in a flatline.

To solve this, detection must be performed using Evaporative Light Scattering Detection

(ELSD) or Refractive Index (RI) detection. If UV must be used, it must be set to the deep-UV

range (210 nm), which requires the use of highly UV-transparent mobile phases (e.g., HPLC-

grade Hexane and Isopropanol) to prevent baseline drift.

Step-by-Step Protocol
Sample Preparation: Dissolve 2.0 mg of the analyte in 1.0 mL of Hexane/Isopropanol

(90:10).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/publication/229180131_Total_Synthesis_of_-Laurallene
https://encyclopedia.pub/entry/31591
https://www.benchchem.com/product/b13073434?utm_src=pdf-body
https://encyclopedia.pub/entry/31591
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13073434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


System Suitability (Self-Validation): First, inject a racemic mixture of the target compound.

Adjust the mobile phase modifier (Isopropanol) until the resolution (

) between the two enantiomeric peaks is

(baseline resolution). Only then proceed to inject the asymmetric sample.

Instrument Parameters:

Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-

H or equivalent), 250 × 4.6 mm, 5 µm.

Mobile Phase: Isocratic Hexane : Isopropanol (98:2 v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 25°C.

Detection: ELSD (Evaporator Temp: 40°C, Nebulizer Temp: 40°C, Gas Flow: 1.2 SLM) OR

UV at 210 nm.

Data Analysis: Integrate the areas of the separated enantiomer peaks. Calculate %ee using

the formula:

.

Conclusion
The rigorous analytical profiling of 3-Iodo-4-(2-methylpropoxy)oxolane requires a deep

understanding of its chemical vulnerabilities and structural nuances. By utilizing low-

temperature GC-MS to preserve the labile C-I bond, leveraging NOESY NMR for definitive

stereochemical mapping, and employing ELSD-coupled chiral HPLC to bypass its lack of a UV

chromophore, researchers can establish a highly reliable, self-validating data package for this

critical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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